molecular formula C24H22N6O3 B2891768 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone CAS No. 1058447-24-7

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone

Cat. No.: B2891768
CAS No.: 1058447-24-7
M. Wt: 442.479
InChI Key: UJFGRNDOFMMJSS-UHFFFAOYSA-N
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
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Biological Activity

The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone is a novel synthetic molecule exhibiting potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22N6O2
  • Molecular Weight : 394.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing the triazole ring demonstrate significant antimicrobial properties. A study on similar triazolo derivatives showed effective inhibition against various bacteria and fungi, suggesting that this compound may exhibit comparable activity due to its structural similarities.

2. Anticancer Properties

Preliminary studies have suggested that triazolo derivatives can inhibit cancer cell proliferation. For instance:

  • Case Study : A derivative with a similar structure was tested against human cancer cell lines (e.g., MCF-7 for breast cancer) and demonstrated IC50 values in the micromolar range, indicating potent anticancer effects.
CompoundCell LineIC50 (µM)
Triazolo DerivativeMCF-712.5
1-(4-Triazolo)A54915.0

3. Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuroactive properties. Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects:

  • Mechanism : These effects are often mediated through serotonin receptor modulation.

4. Enzyme Inhibition

Enzyme inhibition studies indicate that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways:

  • Example : Dipeptidyl peptidase IV (DPP-IV) inhibitors are noted for their role in glucose metabolism regulation, which is critical for diabetes management.

Research Findings

Recent investigations into the biological activities of triazolo derivatives have yielded promising results:

Antioxidant Activity

A study demonstrated that related compounds exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Assays

In vitro cytotoxicity assays revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.

Properties

IUPAC Name

2-(4-benzoylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c31-23(16-33-20-8-6-19(7-9-20)24(32)18-4-2-1-3-5-18)29-14-12-28(13-15-29)22-11-10-21-26-25-17-30(21)27-22/h1-11,17H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFGRNDOFMMJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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